molecular formula C22H21FN4O2S B2717406 N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide CAS No. 1053078-21-9

N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide

Cat. No.: B2717406
CAS No.: 1053078-21-9
M. Wt: 424.49
InChI Key: RPJZBAXLBWBGAV-UHFFFAOYSA-N
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Description

This compound is a sulfanyl acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core substituted with a 2-methylpropyl group at position 2 and a 4-fluorophenyl acetamide moiety.

The imidazoquinazolinone scaffold is notable for its planar aromatic system, which may enhance DNA intercalation or enzyme inhibition. The sulfanyl (-S-) linkage and fluorophenyl group likely contribute to metabolic stability and target binding affinity .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-13(2)11-18-21(29)27-20(25-18)16-5-3-4-6-17(16)26-22(27)30-12-19(28)24-15-9-7-14(23)8-10-15/h3-10,13,18H,11-12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJZBAXLBWBGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazoquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isobutyl Group: This can be achieved through alkylation reactions using isobutyl halides.

    Attachment of the 4-Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions.

    Thioacetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with imidazoquinazoline structures exhibit promising anticancer properties. The specific compound under discussion has been investigated for its ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that derivatives of imidazoquinazolines showed potent activity against various cancer cell lines, suggesting that N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide could be further explored as a lead compound in anticancer therapy .

GABA-A Receptor Modulation

The compound's structure suggests potential interactions with GABA-A receptors, which are critical in the modulation of neurotransmission and are implicated in various neurological disorders.

  • Research Insight : Similar compounds have been shown to act as positive allosteric modulators of GABA-A receptors, enhancing their therapeutic profile for anxiety and seizure disorders . Investigating this compound in this context could yield valuable insights into its neuropharmacological applications.

Pharmacokinetics and Metabolic Stability

The incorporation of a fluorine atom is known to improve the metabolic stability of compounds. Studies have shown that fluorinated analogs often exhibit reduced metabolic degradation compared to their non-fluorinated counterparts.

Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetic behavior.

  • Findings : In vitro studies using human liver microsomes can provide data on the stability and potential metabolites of this compound, contributing to the design of more effective derivatives with favorable pharmacokinetic profiles .

Summary of Findings

The applications of this compound span several therapeutic areas:

Application AreaDescription
Anticancer ActivityPotential to inhibit tumor growth through targeted pathways
GABA-A Receptor ModulationPossible role as a positive allosteric modulator for neurological disorders
Metabolic StabilityEnhanced stability due to fluorination; important for drug development

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.

    Disrupting Cellular Processes: Affecting cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound’s imidazoquinazolinone core distinguishes it from triazole-based analogs (e.g., ). This core may enhance π-π stacking interactions with biological targets compared to simpler triazoles. Quinazolinone derivatives (e.g., ) share the quinazoline moiety but lack the fused imidazole ring, which could reduce planarity and affect binding kinetics.

Substituent Effects: The 4-fluorophenyl group in the target compound likely improves metabolic stability and membrane permeability versus non-fluorinated analogs (e.g., phenyl or thiophenyl derivatives) .

Sulfanyl Linkage: The -S- group in sulfanyl acetamides is critical for hydrogen bonding and redox activity. However, its position on the imidazoquinazolinone (vs. triazole in ) may alter target selectivity.

Pharmacological and Toxicological Insights

  • Anti-inflammatory Potential: Quinazolinone derivatives (e.g., ) showed moderate to strong activity, with 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide outperforming diclofenac. The target compound’s imidazoquinazolinone core may further enhance this effect due to increased rigidity and enzyme interaction .
  • Ulcerogenic Risk : Acetamide derivatives with aryl groups (e.g., ) exhibited lower gastric toxicity than aspirin, suggesting the target compound may share this advantage.
  • Anti-exudative Activity : Triazole-based sulfanyl acetamides (e.g., ) demonstrated efficacy in reducing edema, but the target compound’s larger heterocycle might prolong biological half-life.

Biological Activity

N-(4-fluorophenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H24FN3O3S, with a molecular weight of 417.47 g/mol. The compound features a complex structure that includes an imidazoquinazoline core known for various biological activities.

The imidazoquinazoline scaffold has been associated with multiple pharmacological effects, including:

  • Antidiabetic Activity : Compounds containing imidazoquinazoline have shown inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, studies indicate that derivatives of imidazoquinazolines exhibit IC50 values ranging from 12.44 μM to 308.33 μM against Saccharomyces cerevisiae α-glucosidase, significantly more potent than acarbose (IC50 = 750 μM) .
  • Anticancer Properties : Research indicates that imidazoquinazolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of specific substituents on the imidazoquinazoline ring can enhance these effects.

In Vitro Studies

A summary of key findings from various studies on the biological activity of this compound is presented in Table 1:

Activity IC50 (μM) Reference
α-Glucosidase Inhibition12.44 - 308.33
Cytotoxicity (HEK-293 Cells)>100
Anticancer ActivityVaries

Case Studies

  • Antidiabetic Potential : In a study evaluating the inhibitory effects on α-glucosidase, several derivatives were synthesized and tested. The most effective compound demonstrated significant inhibition compared to standard treatments . This suggests that modifications to the imidazoquinazoline core can lead to enhanced antidiabetic properties.
  • Anticancer Studies : A series of compounds based on the imidazoquinazoline framework were tested against various cancer cell lines. Some derivatives showed promising results in inhibiting tumor growth and inducing apoptosis in vitro .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what are the critical intermediates?

The synthesis typically involves multi-step reactions, starting with the condensation of quinazolinone precursors and subsequent nucleophilic substitution. Key intermediates include the imidazo[1,2-c]quinazolinone core and fluorophenyl-acetamide derivatives. Reaction conditions (e.g., solvent choice, temperature) and catalysts (e.g., HCl, H₂SO₄) are critical for optimizing yields .

Q. Which spectroscopic and crystallographic methods are used to confirm its structural integrity?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard for verifying molecular structure. X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to resolve crystal packing and confirm stereochemistry .

Q. What in vitro models are suitable for initial biological activity screening?

Antimicrobial assays (e.g., bacterial/fungal inhibition), enzyme inhibition studies (e.g., kinase targets), and cytotoxicity tests (e.g., MTT assays on cancer cell lines) are commonly used. These models prioritize compounds for further in vivo evaluation .

Q. How can researchers assess the compound’s purity and stability under storage conditions?

High-Performance Liquid Chromatography (HPLC) quantifies purity, while Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) evaluate thermal stability. Accelerated stability studies under varying pH/temperature conditions are recommended .

Q. What are the typical reaction pathways for modifying its functional groups?

The sulfanyl and acetamide groups undergo nucleophilic substitution (e.g., replacing chlorine with amines), oxidation (e.g., converting thioethers to sulfoxides), and reduction (e.g., carbonyl to alcohol). Reaction specificity depends on protecting group strategies .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways and reduce synthetic bottlenecks?

Quantum chemical calculations (e.g., density functional theory) predict reaction energetics, while tools like ICReDD integrate computational and experimental data to narrow optimal conditions. Design of Experiments (DoE) statistically identifies critical parameters (e.g., temperature, solvent polarity) .

Q. What strategies resolve contradictions in crystallographic data or ambiguous electron density maps?

SHELXL’s twin refinement and validation tools (e.g., R-factor analysis) address twinning or disorder. Cross-validation with NMR NOE (Nuclear Overhauser Effect) data or Hirshfeld surface analysis strengthens structural assignments .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Systematic modification of the fluorophenyl, imidazoquinazolinone, and sulfanyl groups is paired with molecular docking (e.g., UCSF Chimera) to map binding interactions. Free-energy perturbation (FEP) calculations predict substituent effects on binding affinity .

Q. What experimental approaches address discrepancies in biological activity across studies?

Meta-analyses of assay conditions (e.g., cell line variability, solvent effects) and pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability) clarify confounding factors. Orthogonal assays (e.g., SPR vs. enzyme inhibition) validate target engagement .

Q. How can solubility and bioavailability be enhanced without compromising activity?

Prodrug derivatization (e.g., esterification of polar groups) or co-crystallization with cyclodextrins improves aqueous solubility. Pharmacokinetic modeling guides dose optimization in rodent models .

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